molecular formula C6H13BrZn B14122739 4-Methylpentylzinc bromide, 0.50 M in THF

4-Methylpentylzinc bromide, 0.50 M in THF

Cat. No.: B14122739
M. Wt: 230.5 g/mol
InChI Key: LGPSZSOLKRYFGK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpentylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution where 4-Methylpentylzinc bromide is dissolved in THF, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Methylpentylzinc bromide typically involves the reaction of 4-Methylpentyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

4-Methylpentyl bromide+Zn4-Methylpentylzinc bromide\text{4-Methylpentyl bromide} + \text{Zn} \rightarrow \text{4-Methylpentylzinc bromide} 4-Methylpentyl bromide+Zn→4-Methylpentylzinc bromide

Industrial Production Methods

On an industrial scale, the production of 4-Methylpentylzinc bromide follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

4-Methylpentylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and reduction: It can participate in redox reactions, although these are less common.

    Coupling reactions: It is often used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Electrophiles: Such as alkyl halides, acyl chlorides, and epoxides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the most common solvent, but other ethers can also be used.

Major Products Formed

The major products formed from reactions involving 4-Methylpentylzinc bromide depend on the specific electrophile used. For example:

  • Reaction with alkyl halides can form alkanes.
  • Reaction with acyl chlorides can form ketones.
  • Reaction with epoxides can form alcohols.

Scientific Research Applications

4-Methylpentylzinc bromide has a wide range of applications in scientific research:

    Organic synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.

    Material science: It is used in the preparation of polymers and other advanced materials.

    Biology: It is used in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 4-Methylpentylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and making it more reactive towards electrophiles. This allows for the formation of new carbon-carbon bonds through nucleophilic substitution or coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pyridylzinc bromide: Similar in structure but with a pyridine ring.

    4-(Methylthio)phenylzinc bromide: Contains a phenyl ring with a methylthio group.

Uniqueness

4-Methylpentylzinc bromide is unique due to its specific alkyl chain structure, which imparts different reactivity and selectivity compared to aromatic or heteroaromatic zinc compounds. This makes it particularly useful in the synthesis of aliphatic compounds and intermediates.

Properties

IUPAC Name

bromozinc(1+);2-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Zn/c1-4-5-6(2)3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPSZSOLKRYFGK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.